molecular formula C12H16BrN5 B8356205 6-bromo-N5-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-2,5-diamine

6-bromo-N5-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-2,5-diamine

Cat. No. B8356205
M. Wt: 310.19 g/mol
InChI Key: JRIRBHVOTGUKMA-UHFFFAOYSA-N
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Patent
US08263595B2

Procedure details

The title compound was prepared following procedure described for intermediate A9 but starting from 6-bromo-5-chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine (3.0 g; 12.1 mmol; 1.0 eq.) and cyclohexylamine (12.0 mL; 104.9 mmol; 8.65 eq.) to give the title compound as a dark foam (2.5 g, 66%). HPLC, Rt: 3.21 min. (purity 76.6%). LC/MS, M+(ESI): 310.0.
[Compound]
Name
intermediate A9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-5-chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([N:9]=[C:10]([NH2:12])[N:11]=2)[C:7]=1Cl.[CH:13]1([NH2:19])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([N:9]=[C:10]([NH2:12])[N:11]=2)[C:7]=1[NH:19][CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
intermediate A9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
6-bromo-5-chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Quantity
3 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1Cl)N=C(N2)N
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared following procedure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1NC1CCCCC1)N=C(N2)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.